molecular formula C12H7F2NO2 B3094453 3-(2,4-Difluorophenyl)isonicotinic acid CAS No. 1258624-98-4

3-(2,4-Difluorophenyl)isonicotinic acid

Cat. No. B3094453
CAS RN: 1258624-98-4
M. Wt: 235.19 g/mol
InChI Key: ODVBJLMXUZOCRD-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Scientific Research Applications

Plant Disease Resistance

Isonicotinic acid derivatives, including 3-(2,4-Difluorophenyl)isonicotinic acid, can be used as elicitors to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This method is based on activating the plant’s natural defenses and is considered a fast-growing and prospective strategy in agriculture .

2. Synthetic Chemical Inducers of Plant Immunity Synthetic chemical inducers of plant immunity, such as 3-(2,4-Difluorophenyl)isonicotinic acid, activate, bolster, or prime plant defense machineries rather than directly acting on the pathogens . This approach is promising as it stimulates or primes the endogenous immunity of plants to combat pathogenic invasions .

Fluorinated Biaryl Derivatives

3-(2,4-Difluorophenyl)isonicotinic acid can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . These derivatives have various applications in medicinal chemistry and materials science .

Flurodiarylmethanols

This compound can also be used in the synthesis of flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst . Flurodiarylmethanols are important intermediates in the synthesis of various pharmaceuticals .

Conjugated Fluorodiazaborinines

3-(2,4-Difluorophenyl)isonicotinic acid can be used in the synthesis of conjugated fluorodiazaborinines by treating with diamines via intermolecular dehydration reaction . These compounds can be used for the detection of explosives .

Solubility Prediction

The descriptors for isonicotinic acid can be used in known equations for partition of solutes between water and organic solvents to predict partition coefficients and then further solubility in a host of organic solvents . This can help predict a number of other physicochemical properties .

Diesel Fuel Precursors

Isonicotinic acid can be used in the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units via tandem ring opening followed by condensation sequence . This process could potentially contribute to the development of sustainable biofuels .

Safety and Hazards

While specific safety and hazard information for 3-(2,4-Difluorophenyl)isonicotinic acid is not available, general precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

3-(2,4-difluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-7-1-2-8(11(14)5-7)10-6-15-4-3-9(10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVBJLMXUZOCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687313
Record name 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenyl)isonicotinic acid

CAS RN

1258624-98-4
Record name 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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